
lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate, also known as LiPPC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. LiPPC is a lithium salt of pyrrole-2-carboxylate that contains a pyrimidine ring. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate is not fully understood, but it is believed that lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate acts by modulating various signaling pathways in cells. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has also been shown to inhibit the JNK pathway, which is involved in cell death. Additionally, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to have various biochemical and physiological effects. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has also been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in inflammation.
实验室实验的优点和局限性
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and low cost. Additionally, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to have low toxicity and is well tolerated by cells. However, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has some limitations for lab experiments, including its poor solubility in water and its instability in acidic environments.
未来方向
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has several potential future directions for research. One potential future direction is the development of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate as a therapeutic agent for neurodegenerative disorders. Another potential future direction is the development of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate as an antimicrobial agent. Additionally, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate could be studied for its potential use in cancer therapy. Further research is needed to fully understand the mechanism of action of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate and its potential applications in various fields.
Conclusion:
lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been synthesized using various methods, and its mechanism of action has been studied extensively. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to have neuroprotective properties, induce apoptosis in cancer cells, and act as an antimicrobial agent. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and low cost. However, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has some limitations for lab experiments, including its poor solubility in water and its instability in acidic environments. Further research is needed to fully understand the potential applications of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate in various fields.
合成方法
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate can be synthesized using various methods, including the reaction of pyrrole-2-carboxylic acid with lithium hydroxide and pyrimidine-4-carboxylic acid, and the reaction of pyrimidine-4-carboxylic acid with lithium pyrrole-2-carboxylate. The synthesis of lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate is a straightforward process that can be achieved using standard laboratory techniques.
科学研究应用
Lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biotechnology. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells. Additionally, lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate has been studied for its potential use as an antimicrobial agent.
属性
IUPAC Name |
lithium;5-pyrimidin-4-yl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.Li/c13-9(14)8-2-1-7(12-8)6-3-4-10-5-11-6;/h1-5,12H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGLZRCKJQWGGS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=CN=C1C2=CC=C(N2)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
lithium(1+) ion 5-(pyrimidin-4-yl)-1H-pyrrole-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



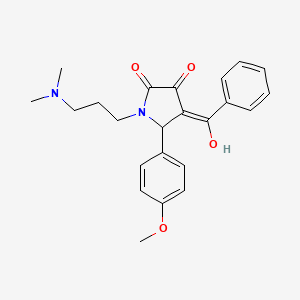
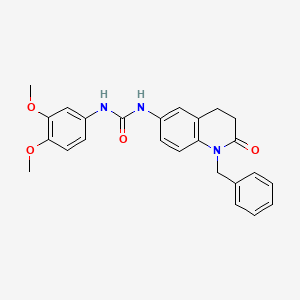
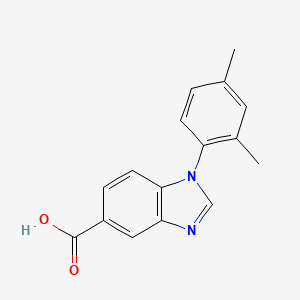
![1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2692453.png)

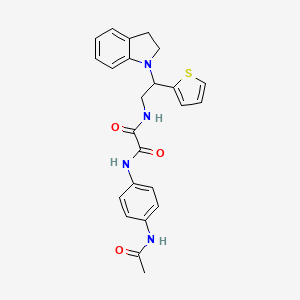
![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2692461.png)
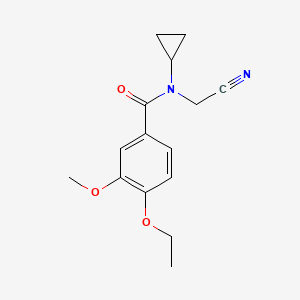
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)

